molecular formula C12H16ClNO B1441633 3-(2-Chloro-4-isopropylphenoxy)azetidine CAS No. 1219948-66-9

3-(2-Chloro-4-isopropylphenoxy)azetidine

Cat. No.: B1441633
CAS No.: 1219948-66-9
M. Wt: 225.71 g/mol
InChI Key: WZAJTHLSZBICMZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-isopropylphenoxy)azetidine: is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-chloro-4-isopropylphenoxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds .

Mechanism of Action

Scientific Research Applications

Chemistry: Azetidines are valuable intermediates in organic synthesis due to their ring strain and reactivity. They are used in the synthesis of complex molecules and as building blocks for polyamines .

Biology and Medicine: Azetidines have shown potential in medicinal chemistry, particularly in the development of antibacterial and antifungal agents. Their unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specialized properties. They are also employed in the development of coatings and adhesives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-chloro-4-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAJTHLSZBICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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